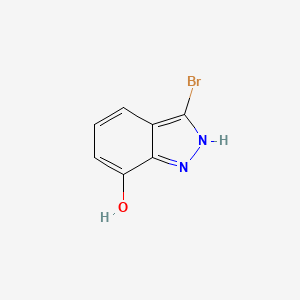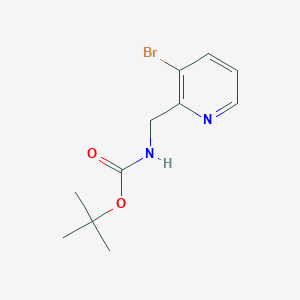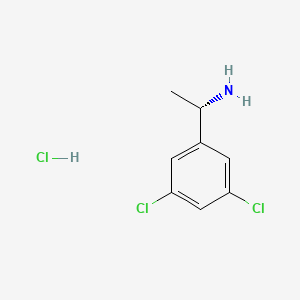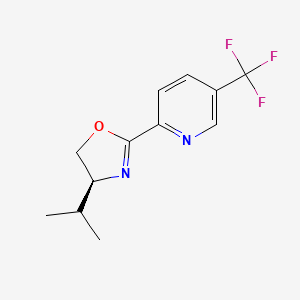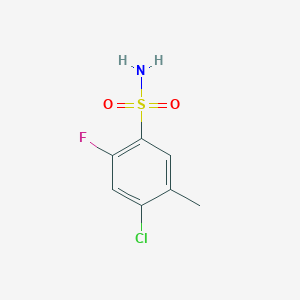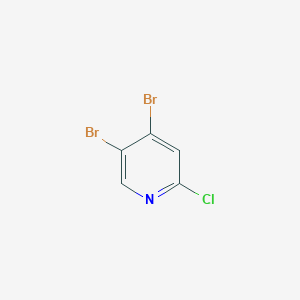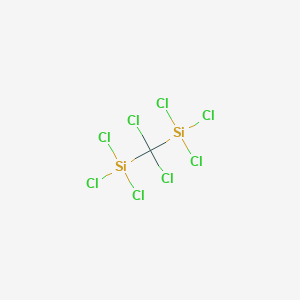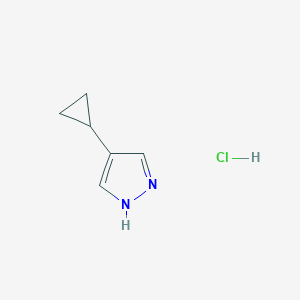
4-cyclopropyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring with two adjacent nitrogen atoms, one of which is a pyrrole-type (proton donor) and the other a pyridine-type (proton acceptor) . The cyclopropyl group is attached to the fourth carbon of the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions due to the presence of the reactive pyrazole ring. These reactions can lead to structurally diverse pyrazole derivatives, which are valuable in biological, physical-chemical, material science, and industrial fields .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties Efficient synthesis methods and chemical properties of 4-cyclopropyl-1H-pyrazole derivatives have been extensively studied due to their significance in medicinal chemistry. For example, one study reported a divergent synthesis approach for fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, showcasing the chemical versatility of cyclopropyl-containing compounds (Wang et al., 2008). Another research focused on the direct N-cyclopropylation of cyclic amides and azoles, highlighting the importance of cyclopropane structures in pharmaceuticals due to their unique spatial, electronic features, and high metabolic stability (Gagnon et al., 2007).
Reactivity and Applications in Organic Synthesis The reactivity of 4-cyclopropyl-1H-pyrazole derivatives in organic synthesis, including cyclopropanation reactions and their applications in creating complex molecular structures, is of particular interest. For instance, one study explored the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations, demonstrating the potential for constructing tricyclic compounds through intramolecular reactions (Sidhom et al., 2018). Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation from cyclocondensation reactions shows the efficiency of modern synthetic methodologies in producing pyrazole derivatives with potential bioactivity (Machado et al., 2011).
Antifungal and Anticancer Potential The biological activities of 4-cyclopropyl-1H-pyrazole derivatives, particularly their antifungal and anticancer properties, are a significant area of research. The synthesis and antifungal activity evaluation of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives against Candida albicans highlight the potential therapeutic applications of these compounds (Maruoka et al., 2008). Moreover, new pyrazole derivatives have been designed as cell cycle kinase inhibitors, with some showing promising anticancer activities in preliminary studies (Nițulescu et al., 2015).
Orientations Futures
Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole hydrochloride, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields . Future research will likely continue to explore new and improved methods for synthesizing these compounds, as well as investigating their potential applications in areas such as medicinal chemistry, material science, and industrial chemistry .
Propriétés
IUPAC Name |
4-cyclopropyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-2-5(1)6-3-7-8-4-6;/h3-5H,1-2H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRPQHMYNGGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

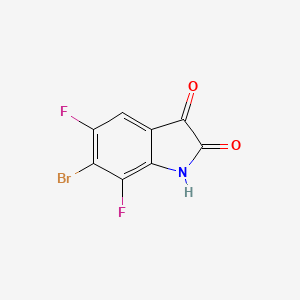

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)

